molecular formula C24H18N2O2S B2899742 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide CAS No. 361160-36-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2899742
CAS No.: 361160-36-3
M. Wt: 398.48
InChI Key: VINQTTQSGNOVDO-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that features a naphthothiazole core linked to a phenoxybenzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide typically involves the formation of the naphthothiazole core followed by the attachment of the phenoxybenzamide group. One common synthetic route includes:

    Formation of the Naphthothiazole Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a thioamide under acidic conditions.

    Attachment of the Phenoxybenzamide Group: The naphthothiazole intermediate is then reacted with phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.

    Biological Research: It is used to investigate the mechanisms of action of thiazole derivatives in biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide is unique due to its specific combination of a naphthothiazole core with a phenoxybenzamide moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-23(19-12-6-7-13-20(19)28-17-9-2-1-3-10-17)26-24-25-22-18-11-5-4-8-16(18)14-15-21(22)29-24/h1-13H,14-15H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQTTQSGNOVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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